ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate is a chemical compound with significant interest in various fields of scientific research It is an ester derivative of 3-amino-3-(3-fluorophenyl)propanoic acid, characterized by the presence of an ethyl group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of 3-amino-3-(3-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using immobilized enzymes or advanced catalytic systems to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate can be compared with similar compounds such as:
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate: Differing by the position of the fluorine atom on the phenyl ring.
Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate: Differing by the substitution of fluorine with chlorine.
Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate: Differing by the substitution of fluorine with bromine.
These compounds share similar structural features but exhibit unique chemical and biological properties due to the different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H14FNO2 |
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Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
JVIFBOSEONQBDW-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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